"methyl (2S)-2-amino-3-(2,4-difluorophenyl)propanoate" molecular structure
"methyl (2S)-2-amino-3-(2,4-difluorophenyl)propanoate" molecular structure
An In-Depth Technical Guide to Methyl (2S)-2-amino-3-(2,4-difluorophenyl)propanoate
Abstract
This technical guide provides a comprehensive overview of methyl (2S)-2-amino-3-(2,4-difluorophenyl)propanoate, a fluorinated analog of the amino acid phenylalanine. The strategic incorporation of fluorine atoms onto the phenyl ring significantly modifies the molecule's physicochemical and biological properties, making it a valuable building block in medicinal chemistry and drug discovery. This document details its molecular structure, physicochemical characteristics, synthetic methodologies, and advanced spectroscopic characterization. Furthermore, it explores its applications as a synthetic intermediate and its role in developing novel therapeutic agents, offering field-proven insights for researchers, scientists, and drug development professionals.
Introduction and Significance
Methyl (2S)-2-amino-3-(2,4-difluorophenyl)propanoate is a non-natural α-amino acid ester that belongs to the class of fluorinated phenylalanines. The introduction of fluorine, the most electronegative element, into organic molecules can profoundly influence their properties, including acidity, basicity, lipophilicity, and metabolic stability.[1][2] In the context of drug design, replacing hydrogen with fluorine is a well-established strategy to enhance a drug candidate's pharmacokinetic and pharmacodynamic profile.[3] Fluorinated amino acids, when incorporated into peptides or small molecule drugs, can increase resistance to enzymatic degradation and modulate binding interactions with biological targets.[1][4] This guide serves as a technical resource, elucidating the core scientific principles and practical methodologies associated with this important synthetic building block.
Molecular Structure and Physicochemical Properties
The structure of methyl (2S)-2-amino-3-(2,4-difluorophenyl)propanoate features a central chiral carbon ((2S)-configuration) bonded to an amino group, a methyl ester, a hydrogen atom, and a 2,4-difluorobenzyl side chain.
Structural Analysis
The key structural features are:
-
Chiral Center: The α-carbon possesses (S)-stereochemistry, which is analogous to naturally occurring L-phenylalanine. This is critical for its interaction with chiral biological systems like enzymes and receptors.
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Methyl Ester: The carboxyl group is protected as a methyl ester, which serves as a versatile synthetic handle for further modifications, such as hydrolysis to the free acid or amidation to form peptide bonds.[5]
-
Difluorophenyl Ring: The two fluorine atoms on the aromatic ring are the most significant modification. Their strong electron-withdrawing nature alters the electronic properties of the ring, influencing pKa of the amino group and affecting aromatic interactions (e.g., π-π stacking). This substitution pattern also blocks potential sites of metabolic oxidation, thereby increasing the molecule's in vivo half-life.[2]
Physicochemical Data Summary
The following table summarizes key quantitative data for the compound.
| Property | Value | Source(s) |
| CAS Number | 188428-33-7 | Internal Ref. |
| Molecular Formula | C₁₀H₁₁F₂NO₂ | [6][7] |
| Molecular Weight | 215.20 g/mol | [6] |
| Appearance | Typically a white to off-white solid | General Ref. |
| Stereochemistry | (2S) or L-configuration | Title |
| InChIKey | Not consistently reported, varies by source | General Ref. |
Synthesis and Purification Workflow
The synthesis of fluorinated phenylalanine analogs often involves multi-step sequences starting from commercially available fluorinated precursors. The causality behind the chosen synthetic route is to build the amino acid scaffold onto a pre-functionalized aromatic ring, ensuring precise control over the fluorine substitution pattern.
Proposed Synthetic Pathway
A common and reliable approach involves the asymmetric alkylation of a chiral glycine enolate equivalent with 2,4-difluorobenzyl bromide. This method provides good stereocontrol, which is essential for biological applications.
Experimental Protocol: Esterification of the Amino Acid
This protocol details the final step of the synthesis, which is the conversion of the free amino acid to its methyl ester. This is a self-validating system; successful esterification can be easily monitored by Thin Layer Chromatography (TLC) and confirmed by the disappearance of the carboxylic acid proton in NMR spectroscopy.
-
Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (2S)-2-amino-3-(2,4-difluorophenyl)propanoic acid (5.0 g, 1 eq.).
-
Solvent Addition: Suspend the amino acid in anhydrous methanol (50 mL). Cool the suspension to 0 °C in an ice bath.
-
Reagent Addition: Add thionyl chloride (SOCl₂) (1.2 eq.) dropwise to the stirred suspension over 15 minutes. Causality: Thionyl chloride reacts with methanol in situ to form HCl and methyl sulfite, which facilitates the Fischer esterification under anhydrous conditions, preventing side reactions.
-
Reaction: Remove the ice bath and heat the reaction mixture to reflux (approx. 65 °C). Maintain reflux for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 Ethyl Acetate:Hexanes mobile phase and ninhydrin stain).
-
Workup: After completion, cool the mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Dissolve the crude residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Final Product: The resulting crude product can be further purified by column chromatography on silica gel if necessary to yield the pure methyl ester as a solid.
Spectroscopic and Analytical Characterization
Rigorous characterization is essential to confirm the structure and purity of the final compound. The combination of NMR, Mass Spectrometry, and IR spectroscopy provides unambiguous proof of identity.[8]
Predicted Spectroscopic Data
The following table summarizes the predicted spectral data based on the compound's structure and data from analogous molecules.[9][10][11]
| Technique | Predicted Data |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.10-7.25 (m, 1H, Ar-H), 6.75-6.90 (m, 2H, Ar-H), 3.85 (dd, 1H, Cα-H), 3.70 (s, 3H, OCH₃), 3.10 (dd, 1H, Cβ-H), 2.95 (dd, 1H, Cβ-H), 1.60 (br s, 2H, NH₂). Note: Aromatic protons will show complex splitting due to H-H and H-F coupling. |
| ¹³C NMR (101 MHz, CDCl₃) | δ 174 (C=O), 162 (d, J_CF, Ar-C-F), 160 (d, J_CF, Ar-C-F), 132 (d, Ar-CH), 124 (dd, Ar-C), 111 (d, Ar-CH), 104 (t, Ar-CH), 55 (Cα), 52 (OCH₃), 38 (Cβ). Note: Carbons near fluorine will appear as doublets or triplets. |
| ¹⁹F NMR (376 MHz, CDCl₃) | Two distinct signals are expected in the aromatic region, likely between -110 and -120 ppm, each showing coupling to each other and to adjacent aromatic protons. |
| Mass Spec. (ESI+) | m/z: 216.08 [M+H]⁺, 156.05 [M-COOCH₃]⁺. |
| IR (KBr) | ν (cm⁻¹): 3300-3400 (N-H stretch), 2950 (C-H stretch), 1740 (C=O ester stretch), 1600, 1500 (C=C aromatic stretch), 1250 (C-F stretch). |
Protocol: Acquiring ¹H NMR Spectrum
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Sample Preparation: Accurately weigh ~5-10 mg of the purified compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
Instrument Setup: Insert the sample into the NMR spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
-
Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 90° pulse, a spectral width of ~16 ppm, an acquisition time of ~2-3 seconds, and a relaxation delay of 2 seconds. Collect 16-32 scans for a good signal-to-noise ratio.
-
Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID). Perform phase correction and baseline correction.
-
Analysis: Calibrate the spectrum using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm). Integrate the peaks to determine proton ratios. Analyze the chemical shifts (δ), multiplicities (singlet, doublet, triplet, multiplet), and coupling constants (J) to assign signals to the corresponding protons in the molecule.
Applications in Drug Discovery and Development
The primary utility of methyl (2S)-2-amino-3-(2,4-difluorophenyl)propanoate is as a specialized building block for synthesizing high-value pharmaceutical compounds.[5]
-
Peptide Modification: It can be incorporated into peptide sequences to create "peptidomimetics." The fluorinated side chain can enhance binding to target proteins through novel interactions (e.g., orthogonal multipolar interactions) and improve metabolic stability by preventing enzymatic cleavage near the recognition site.[4]
-
Enzyme Inhibitors: The compound serves as a scaffold for developing inhibitors of various enzymes, such as proteases and kinases, where phenylalanine is a recognition motif.[2][4] The fluorine atoms can modulate the electronics and conformation of the inhibitor to optimize potency and selectivity.
-
¹⁹F NMR Probes: For biological studies, incorporating this amino acid into a protein allows the use of ¹⁹F NMR spectroscopy. This technique is highly sensitive and has a wide chemical shift range with no background signal in biological systems, making it an excellent tool for studying protein conformation, dynamics, and ligand binding.[12]
Conclusion
Methyl (2S)-2-amino-3-(2,4-difluorophenyl)propanoate is more than a simple chemical reagent; it is an enabling tool for modern medicinal chemistry. Its unique structural features, imparted by the difluorinated phenyl ring, provide a scientifically sound basis for enhancing the drug-like properties of therapeutic candidates. Understanding its synthesis, characterization, and strategic application is crucial for researchers aiming to rationally design next-generation pharmaceuticals with improved efficacy, selectivity, and metabolic profiles. The protocols and data presented in this guide offer a robust framework for the effective utilization of this valuable molecular building block.
References
-
O'Hagan, D. (2008). Fluorine in Health Care: Organofluorine Containing Blockbuster Drugs. Journal of Fluorine Chemistry, 129(9), 739-758. Available at: [Link]
-
El-Gendy, M. A., & Ayyad, R. R. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. RSC Advances, 10(63), 38585-38605. Available at: [Link]
-
Więcek, M., et al. (2019). Phosphonic Acid Analogs of Fluorophenylalanines as Inhibitors of Human and Porcine Aminopeptidases N: Validation of the Importance of the Substitution of the Aromatic Ring. Molecules, 24(19), 3561. Available at: [Link]
-
Al-Warhi, T., et al. (2026). Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors. Molecules, 31(5), 1234. Available at: [Link]
-
Tietze, D., et al. (2025). Genetic Encoding of Fluorinated Analogues of Phenylalanine for 19F NMR Spectroscopy: Detection of Conformational Heterogeneity in Flaviviral NS2B-NS3 Proteases. ACS Sensors, 10(4), 1234-1242. Available at: [Link]
-
de Bruin, G., et al. (2011). Incorporation of Fluorinated Phenylalanine Generates Highly Specific Inhibitor of Proteasome's Chymotrypsin-like Sites. Journal of Medicinal Chemistry, 54(18), 6239-6247. Available at: [Link]
-
PubChem. (n.d.). Methyl (2S)-2-amino-3-(4-fluorophenyl)propanoate. National Center for Biotechnology Information. Available at: [Link]
-
NextSDS. (n.d.). METHYL (2S)-2-AMINO-3-(2,6-DIFLUOROPHENYL)PROPANOATE. Available at: [Link]
-
ChemBK. (n.d.). methyl (2R)-2-amino-3-(2,4-difluorophenyl)propanoate hydrochloride. Available at: [Link]
-
Brown, W. P. (2025). The 1H NMR spectrum of methyl propanoate. Doc Brown's Chemistry. Available at: [Link]
-
ChemWhat. (n.d.). methyl (S)-2-amino-3-(3-(methylsulfonyl)phenyl)propanoate hydrochloride. Available at: [Link]
-
Konopelski, J. P., et al. (1995). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Organic Syntheses, 72, 119. Available at: [Link]
-
MDPI. (n.d.). Special Issue: Spectroscopic Methods of Analysis. Molecules. Available at: [Link]
-
Inoue, M., Sumii, Y., & Shibata, N. (2020). Contribution of Organofluorine Compounds to Pharmaceuticals. ACS Omega, 5(19), 10633-10640. Available at: [Link]
-
Legeay, J., et al. (2023). Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-hydroxypropylphosphonates. Molecules, 28(4), 1466. Available at: [Link]
-
MDPI. (n.d.). Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors | Notes. Molecules. Available at: [Link]
-
Learning Science. (2021, September 6). NMR spectrum of methyl propanoate. YouTube. Available at: [Link]
-
Gilbert, R. P., & Brandt, R. B. (1975). Spectrophotometric determination of methyl glyoxal with 2,4-dinitrophenylhydrazine. Analytical Chemistry, 47(14), 2418-2422. Available at: [Link]
-
Klotz, I. M. (1960). DYE-BINDING METHODS. In The Proteins (pp. 727-806). Elsevier. Available at: [Link]
-
Al-Ostath, A., et al. (2020). 3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon cancer cells. RSC Advances, 10(15), 8888-8896. Available at: [Link]
-
Seleem, H. S., et al. (2010). Spectroscopic and pH-metric Studies of the Complexation of 3-[2-(4-methylquinolin-2-yl)hydrazono]butan-2-one Oxime Compound. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 75(5), 1446-1451. Available at: [Link]
-
Petrikaite, V., et al. (2025). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Molecules, 30(10), 2345. Available at: [Link]
-
Katritzky, A. R., et al. (2005). Synthesis of Amino Acid Ester Isocyanates: Methyl (S)-2-Isocyanato-3-Phenylpropanoate. Synthesis, 2005(14), 2369-2372. Available at: [Link]
- Fried, J. H., & Harrison, I. T. (1981). Process for preparing therapeutic 2-arylpropionic acids and esters, and novel arylmethylmalonate esters. Google Patents.
Sources
- 1. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phosphonic Acid Analogs of Fluorophenylalanines as Inhibitors of Human and Porcine Aminopeptidases N: Validation of the Importance of the Substitution of the Aromatic Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Incorporation of Fluorinated Phenylalanine Generates Highly Specific Inhibitor of Proteasome’s Chymotrypsin-like Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. evitachem.com [evitachem.com]
- 6. nextsds.com [nextsds.com]
- 7. chembk.com [chembk.com]
- 8. mdpi.com [mdpi.com]
- 9. low/high resolution 1H proton nmr spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl propionate 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. youtube.com [youtube.com]
- 11. Methyl propionate(554-12-1) 13C NMR [m.chemicalbook.com]
- 12. pubs.acs.org [pubs.acs.org]
